molecular formula C10H15N B2699328 (2S)-2-(2-Methylphenyl)propan-1-amine CAS No. 1644120-25-1

(2S)-2-(2-Methylphenyl)propan-1-amine

Cat. No. B2699328
CAS RN: 1644120-25-1
M. Wt: 149.237
InChI Key: QVOBWGRFQSLGEN-SECBINFHSA-N
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Description

(2S)-2-(2-Methylphenyl)propan-1-amine, also known as methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a Schedule II controlled substance in the United States due to its high potential for abuse and dependence. Despite its negative reputation as a recreational drug, methamphetamine has important scientific research applications.

Scientific Research Applications

Methamphetamine has important scientific research applications, particularly in the field of neuroscience. It is used as a tool to study the dopamine system, which is involved in reward, motivation, and addiction. Methamphetamine is also used to study the effects of stress on the brain, as chronic stress can lead to changes in the dopamine system. Additionally, (2S)-2-(2-Methylphenyl)propan-1-amineine is used to study the effects of aging on the brain, as dopamine function declines with age.

Mechanism of Action

Methamphetamine acts as a potent releaser of dopamine, norepinephrine, and serotonin in the brain. It enters neurons via the dopamine transporter, where it causes the release of these neurotransmitters into the synapse. This leads to a surge of neurotransmitter activity, which produces the euphoric and stimulating effects of (2S)-2-(2-Methylphenyl)propan-1-amineine. However, chronic use of (2S)-2-(2-Methylphenyl)propan-1-amineine can lead to damage to the dopamine system, which can result in addiction and other negative effects.
Biochemical and Physiological Effects
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Methamphetamine also causes the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over time. Chronic use of (2S)-2-(2-Methylphenyl)propan-1-amineine can lead to a number of negative health outcomes, including cardiovascular disease, stroke, and psychosis.

Advantages and Limitations for Lab Experiments

Methamphetamine has a number of advantages and limitations for lab experiments. Its ability to selectively release dopamine, norepinephrine, and serotonin makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and dependence means that it must be used with caution in laboratory settings. Additionally, the fact that (2S)-2-(2-Methylphenyl)propan-1-amineine is a controlled substance means that it can be difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on (2S)-2-(2-Methylphenyl)propan-1-amineine. One area of interest is the development of medications to treat addiction to (2S)-2-(2-Methylphenyl)propan-1-amineine and other stimulant drugs. Another area of interest is the development of therapies to mitigate the negative effects of chronic (2S)-2-(2-Methylphenyl)propan-1-amineine use on the brain and body. Additionally, there is ongoing research into the effects of (2S)-2-(2-Methylphenyl)propan-1-amineine on the immune system and the gut microbiome, which may have implications for the treatment of addiction and other conditions.

Synthesis Methods

The synthesis of (2S)-2-(2-Methylphenyl)propan-1-amineine involves the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride. This process yields a racemic mixture of dextro- and levo-(2S)-2-(2-Methylphenyl)propan-1-amineine, with the dextro isomer being more pharmacologically active than the levo isomer. Methamphetamine can also be synthesized using phenylacetone and methylamine, a method known as the "Nazi method" due to its use by German soldiers during World War II.

properties

IUPAC Name

(2S)-2-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBWGRFQSLGEN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-Methylphenyl)propan-1-amine

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